molecular formula C34H41N5O10 B14619957 N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate CAS No. 60960-29-4

N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate

Cat. No.: B14619957
CAS No.: 60960-29-4
M. Wt: 679.7 g/mol
InChI Key: GCMHJLCMDRJGMG-LVEZLNDCSA-N
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Description

N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the final acetamide formation. Each step requires specific reagents and conditions, such as:

    Formation of Benzimidazole Core: This step may involve the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Piperazine Ring: This can be achieved through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzimidazole derivatives or piperazine-containing molecules. Examples include:

    Benzimidazole: A core structure in many biologically active compounds.

    Piperazine: A common scaffold in medicinal chemistry.

Uniqueness

The uniqueness of N-Isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate lies in its specific combination of functional groups and its potential biological activity, which may offer advantages over other compounds in terms of potency, selectivity, or pharmacokinetic properties.

Properties

CAS No.

60960-29-4

Molecular Formula

C34H41N5O10

Molecular Weight

679.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H33N5O2.2C4H4O4/c1-20(2)27-26(33)19-30-16-14-29(15-17-30)18-25-28-22-10-6-7-11-23(22)31(25)13-12-24(32)21-8-4-3-5-9-21;2*5-3(6)1-2-4(7)8/h3-11,20H,12-19H2,1-2H3,(H,27,33);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

GCMHJLCMDRJGMG-LVEZLNDCSA-N

Isomeric SMILES

CC(NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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